3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Overview
Description
“3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine” is a chemical compound . It contains a total of 27 bonds, including 15 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, and 1 ten-membered ring .
Chemical Reactions Analysis
This compound has been used in the creation of electrochromic capacitive windows . It has been combined with other polymers to create a high contrast electrochromic polymer (ECP) layer . The compound shows high transparency and large color contrast, indicating its potential in various electrochemical devices .Scientific Research Applications
- Applications : These windows serve as color-switching smart windows and rechargeable batteries. Energy stored in ECC windows can power other devices, such as LEDs or batteries .
- Applications : These windows find use in smart buildings, automotive sunroofs, and privacy glass, transitioning from opaque (black) to transparent .
Electrochromic Capacitive Windows
Black-to-Transparent Electrochromic Windows
Organic Field-Effect Transistors (OFETs)
Photovoltaic Devices
Polymer Blends and Nanocomposites
Biomedical Applications
Mechanism of Action
Target of Action
The primary target of 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine is the electrochromic polymer (ECP) layer in electrochromic capacitive windows . This compound is used to create a high color contrast ECP layer .
Mode of Action
The compound interacts with its target by being coated on a layer of ITO glass, forming a part of the ECP layer . This interaction results in a high color contrast ECP layer, which is crucial for the functioning of electrochromic capacitive windows .
Biochemical Pathways
The compound affects the electrochromic pathway, which is responsible for the color-changing properties of the ECP layer . The downstream effects include the creation of a high color contrast ECP layer, which enhances the visibility and functionality of the electrochromic capacitive windows .
Result of Action
The molecular effect of the compound’s action is the formation of a high color contrast ECP layer . On a cellular level, this results in enhanced light interaction and improved visibility. The compound also contributes to the window’s energy storage capabilities, allowing it to function as a battery .
Future Directions
The compound’s use in electrochromic capacitive windows suggests potential future applications in energy-saving devices and other electrochemical devices . Its high transparency and color contrast make it suitable for use in smart windows that can control the blocking and transmission of visible light .
properties
IUPAC Name |
3,3-bis(bromomethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDPDQPADLMIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CSC=C2O1)(CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732447 | |
Record name | 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701209-98-5 | |
Record name | 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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